molecular formula C16H10Br2O B113933 2,5-Bis(4-bromophenyl)furan CAS No. 36710-35-7

2,5-Bis(4-bromophenyl)furan

Cat. No. B113933
CAS RN: 36710-35-7
M. Wt: 378.06 g/mol
InChI Key: HDLBMQWXWRKFEX-UHFFFAOYSA-N
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Description

2,5-Bis(4-bromophenyl)furan is a biochemical used in proteomics research . It is used in the preparation of Furamidine, an antimicrobial and antiparasitic agent .


Synthesis Analysis

The synthesis of 2,5-bis-(4-cyanophenyl)-furan has been reported by three different approaches . Another study reported the synthesis of 2,5-bis-(4-guanylphenyl)furans and related analogues .


Molecular Structure Analysis

The structural properties of 2,5-bis(3-bromophenyl)furan polymorphs have been investigated, focusing on the halogen interactions and their influence on crystal mechanical properties .


Chemical Reactions Analysis

2,5-bis(hydroxymethyl)furan was obtained by hydrogenation of 5-hydroxymethylfurfural at room temperature and atmospheric pressure in the presence of a Pt/CeO2-ZrO2 catalytic system .


Physical And Chemical Properties Analysis

The molecular formula of 2,5-Bis(4-bromophenyl)furan is C16H10Br2O, and it has a molecular weight of 378.06 . More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .

Scientific Research Applications

Polymorphism and Material Science

2,5-Bis(4-bromophenyl)furan: exhibits intriguing polymorphic behavior, which is significant in material science. Polymorphism, the ability of a substance to exist in multiple crystalline forms, has profound implications in materials engineering . The study of its polymorphs, focusing on halogen interactions, can influence the development of new materials with tailored mechanical properties .

Antibacterial Agents in Medicinal Chemistry

In medicinal chemistry, furan derivatives like 2,5-Bis(4-bromophenyl)furan are essential in the synthesis of new drugs. They have been particularly noted for their antibacterial activity, which is crucial in the fight against drug-resistant bacterial strains . This compound’s structural versatility allows for the creation of innovative antibacterial agents.

Supramolecular Chemistry

The halogen interactions of 2,5-Bis(4-bromophenyl)furan polymorphs play a vital role in supramolecular chemistry. These interactions can affect crystal packing and stability, enabling the rational synthesis of supramolecular assemblies with specific properties .

Crystallography

2,5-Bis(4-bromophenyl)furan: is used in crystallography to study crystal properties and molecular arrangement. X-ray diffraction and crystallographic analysis of its polymorphs provide insights into intermolecular forces and crystal packing arrangements .

Computational Modelling

The compound’s polymorphs are also studied using computational modelling to understand the energy forces within crystal structures. This aids in predicting and designing materials with desired properties .

Pharmaceuticals

In the pharmaceutical industry, 2,5-Bis(4-bromophenyl)furan derivatives are explored for their therapeutic potential. They are involved in the synthesis of compounds with various pharmacological activities, including antibacterial and antifungal properties .

Organic Chemistry

This compound is significant in organic chemistry for its role in various synthetic techniques. It serves as a building block for creating diverse organic compounds with potential applications in drug formulation and materials engineering .

Medicinal Chemistry Applications

The furan nucleus, integral to 2,5-Bis(4-bromophenyl)furan , is a key component in the design of new medicinal compounds. Its inclusion in drug development is driven by the therapeutic efficacy of furan-related medicines .

Safety And Hazards

Safety data sheets indicate that 2,5-Bis(4-bromophenyl)furan may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 2,5-Bis(4-bromophenyl)furan research could involve further exploration of its polymorphic behavior and the influence of halogen interactions on its crystal mechanical properties . Additionally, its potential antiprotozoal activity could be a promising area for future research .

properties

IUPAC Name

2,5-bis(4-bromophenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2O/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLBMQWXWRKFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348235
Record name 2,5-Bis(4-bromophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-bromophenyl)furan

CAS RN

36710-35-7
Record name 2,5-Bis(4-bromophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A literature procedure as known in the art for preparation of trans-di-p-bromobenzoylethylene from bromobenzene and fumaryl chloride was employed. J. B. Conant and R. E. Lutz, J. Am. Chem. Soc. 47, 881 (1925). The ethylene compound was reduced with Zn-HOAc to prepare 1,4-di-p-bromophenyl-1,4-butanedione. E. Campaigne and W. O. Foye, J. Org. Chem. 17, 1405 (1952). The saturated 1,4-diketone (7.9 g, 0.02 mol) was suspended in 80 mL of AC2O and the mixture was heated to reflux. Concentrated H2SO4 (4-5 drops) was added and refluxing was continued for 5 min. The solution was poured into water-ice (1 L), stirred well, and filtered: crude yield 7 g (93%). Recrystallization from acetic acid gave 5.6 g (75%), mp 198°-199° C. (lit. (R. E. Lutz and W. M. Eisner, J. Am. Chem. Soc. 56, 2698 (1934)) mp 200°-201° C.).
[Compound]
Name
trans-di-p-bromobenzoylethylene
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Name
1,4-di-p-bromophenyl-1,4-butanedione
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Reaction Step Three
[Compound]
Name
1,4-diketone
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7.9 g
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water ice
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic significance of 2,5-bis(4-bromophenyl)furan?

A1: 2,5-Bis(4-bromophenyl)furan serves as a crucial intermediate in the synthesis of more complex molecules. [, ] Specifically, the bromine atoms provide reactive sites for further functionalization through reactions like the Ullmann reaction. This allows researchers to create diverse structures by substituting the bromine atoms with various groups. For example, in the research, it was used to synthesize 9,9`-(furan-2,5-diylbis(4,1-phenylene))bis-9 H -carbazole, a molecule with potential applications in organic electronics. []

Q2: How is 2,5-bis(4-bromophenyl)furan synthesized?

A2: The synthesis of 2,5-bis(4-bromophenyl)furan involves a two-step process: [, ]

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